molecular formula C19H24N4O B6760051 N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide

N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide

Cat. No.: B6760051
M. Wt: 324.4 g/mol
InChI Key: HUTWGENKUFATMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide is a complex organic compound featuring a pyrazole ring linked to a pyridine moiety and a decahydronaphthalene structure

Properties

IUPAC Name

N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(16-6-5-14-3-1-2-4-15(14)13-16)21-18-9-12-23(22-18)17-7-10-20-11-8-17/h7-12,14-16H,1-6,13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTWGENKUFATMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)C(=O)NC3=NN(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Construction of the Decahydronaphthalene Core: This step involves the hydrogenation of a naphthalene derivative to form the decahydronaphthalene structure.

    Final Coupling: The pyrazole-pyridine intermediate is then coupled with the decahydronaphthalene derivative using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and greener solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or double bonds within the structure using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The decahydronaphthalene core provides a hydrophobic scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide: Similar structure but with a tetrahydronaphthalene core.

    N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroanthracene-2-carboxamide: Similar structure with an anthracene core.

Uniqueness

N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide is unique due to its combination of a pyrazole-pyridine moiety with a decahydronaphthalene core. This structural arrangement provides a balance of hydrophilic and hydrophobic properties, potentially enhancing its bioavailability and interaction with diverse biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.